![molecular formula C19H28O2 B065262 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 CAS No. 165195-35-7](/img/structure/B65262.png)
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5
Overview
Description
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5, also known as Androst-4-en-3-one-2,2,4,6,6-d, 17-hydroxy-, (17α)-, is a chemical compound with the molecular formula C19H23D5O2 . It is primarily used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 consists of 19 carbon atoms, 23 hydrogen atoms, 5 deuterium atoms, and 2 oxygen atoms . The exact mass is 293.240326 Da .Physical And Chemical Properties Analysis
4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 has a density of 1.1±0.1 g/cm3, a boiling point of 432.9±45.0 °C at 760 mmHg, and a flash point of 184.7±21.3 °C . The vapor pressure is 0.0±2.3 mmHg at 25°C .Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of this compound has been determined, providing valuable information about its molecular structure .
Steroid Synthesis
This compound is a key intermediate in the biosynthesis of steroidal medicines . It can be transformed from phytosterols by Mycobacterium strains . The compound can be further converted into 1,4-androstadiene-3,17-dione (ADD) and 9α-hydroxy-4-androstene-3,17-dione (9OH-AD), which are important starting compounds for the synthesis of steroidal medicines .
Endocrinology
The compound is a naturally occurring steroid that is primarily produced in adrenal tissue . In diseases such as Cushing’s syndrome, adrenal-originated hyperandrogenism, and congenital adrenal hyperplasia, plasma levels of this compound are very high .
Ferroelectricity
The compound has been found to exhibit ferroelectricity . This property could have potential applications in the field of electronics .
Fluorescent Probes
Although there is no direct evidence of this compound being used as a fluorescent probe, similar compounds have been used in the design and synthesis of fluorescent probes . These probes have applications in various fields such as biomedical research, environmental monitoring, and food safety .
Pharmaceutical Industry
The compound is used in the pharmaceutical industry for the production of steroidal medicines . It is also used as a reference standard in pharmaceutical testing .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-PPXDMADMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@H]4O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-Pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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